Butylamine hydrobromide Butylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 15567-09-6
VCID: VC2044842
InChI: InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H
SMILES: CCCCN.Br
Molecular Formula: C4H12BrN
Molecular Weight: 154.05 g/mol

Butylamine hydrobromide

CAS No.: 15567-09-6

Cat. No.: VC2044842

Molecular Formula: C4H12BrN

Molecular Weight: 154.05 g/mol

* For research use only. Not for human or veterinary use.

Butylamine hydrobromide - 15567-09-6

Specification

CAS No. 15567-09-6
Molecular Formula C4H12BrN
Molecular Weight 154.05 g/mol
IUPAC Name butan-1-amine;hydrobromide
Standard InChI InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H
Standard InChI Key SXGBREZGMJVYRL-UHFFFAOYSA-N
SMILES CCCCN.Br
Canonical SMILES CCCCN.Br

Introduction

Chemical Identity and Basic Properties

Butylamine hydrobromide (C₄H₁₂BrN) is the hydrobromide salt of butylamine. It's a white crystalline powder that demonstrates high solubility in water. The compound is formed through the reaction between butylamine and hydrobromic acid, resulting in a stable salt with unique chemical properties.

PropertyValue
Chemical FormulaC₄H₁₂BrN
CAS Number15567-09-6
Molecular Weight154.05 g/mol
IUPAC Namebutan-1-amine;hydrobromide
SynonymsButylammonium Bromide, BABr
Physical AppearanceWhite crystalline powder/crystals
Melting Point205.4°C
SolubilityHighly soluble in water
InChI KeySXGBREZGMJVYRL-UHFFFAOYSA-N
SMILESCCCCN.Br

The compound's high water solubility and stability make it particularly valuable for a range of applications in chemistry and industry. As a salt of a primary amine, it exhibits characteristic reactivity patterns that can be leveraged in various chemical transformations .

Synthesis and Preparation Methods

The synthesis of butylamine hydrobromide involves several well-established methods. The primary approach entails the direct reaction of butylamine with hydrobromic acid under controlled conditions.

Laboratory Synthesis

The laboratory preparation typically follows these steps:

  • Butylamine is dissolved in an appropriate solvent, commonly ethanol.

  • Hydrobromic acid is slowly added to the solution under controlled temperature conditions.

  • The reaction mixture is allowed to cool, leading to crystallization of the compound.

  • The crystals are filtered, washed, and dried to obtain pure butylamine hydrobromide.

Industrial Production

On an industrial scale, the synthesis follows similar principles but utilizes larger reactors with precise temperature and pressure control systems. Advanced techniques ensure efficient crystallization and purification of the final product.

Alternative Production Routes

An alternative approach involves the preparation of the parent compound, n-butylamine, followed by salt formation. N-butylamine can be synthesized through several routes:

  • From n-butanol: Mixing n-butanol, ammonia, and hydrogen in a molar ratio of 1:5.5:3, then reacting at 175°C under 0.35 MPa pressure with appropriate catalysts .

  • From 1,3-butadiene: Reacting 1,3-butadiene with primary or secondary amines under hydroaminating conditions, followed by transalkylation and hydrogenation .

The resulting n-butylamine can then be converted to the hydrobromide salt through reaction with hydrobromic acid.

Chemical Reactions and Properties

Butylamine hydrobromide participates in various chemical reactions, demonstrating its versatility as a chemical reagent.

Reaction Types

The compound can undergo several reaction types:

  • Substitution Reactions: It participates in nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.

  • Acid-Base Reactions: As an amine salt, it can participate in acid-base chemistry.

  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

Thermodynamic Properties

Studies on similar amine hydrobromides provide insight into the thermodynamic behavior of butylamine hydrobromide. Research on tri-n-butylamine hydrochloride in benzene solution demonstrated that practical molal osmotic coefficients and molal activity coefficients can be determined by vapor pressure osmometry. These studies revealed non-ideal behavior interpreted through association models including extended series of multimers .

Physical Properties

The physical properties of butylamine hydrobromide influence its handling and applications:

  • Physical state at room temperature: Solid

  • Color: White to almost white

  • Form: Powder or crystals

  • Storage recommendation: Room temperature (preferably in a cool, dark place)

Applications in Scientific Research

Butylamine hydrobromide has found diverse applications in scientific research, particularly in organic synthesis and material science.

Organic Synthesis

The compound serves as a valuable precursor in organic synthesis due to its reactive primary amine group and removable bromide group. Its participation in various reactions, including nucleophilic substitutions and coupling reactions, makes it essential for synthesizing complex organic molecules.

Additionally, the self-assembly properties of butylamine hydrobromide enable it to form hydrogen bonds and ionic interactions with other molecules. This capability proves particularly useful in supramolecular chemistry for creating structures with specific functionalities.

Material Science

Application AreaSpecific UseImpact
Organic SynthesisPrecursor for complex moleculesFacilitates diverse chemical reactions
Material ScienceTuning perovskite structuresImproves efficiency of solar cells and LEDs
Supramolecular ChemistryFormation of self-assembled structuresCreates functional materials through non-covalent interactions

Biological Activity and Mechanism of Action

Research findings suggest that butylamine hydrobromide demonstrates biological activity through specific mechanisms.

Target Interactions

The compound primarily targets Candidapepsin-2, a yeast enzyme, suggesting potential applications in modulating metabolic processes within yeast cells. This interaction indicates possible antifungal properties that could be exploited in various applications.

Molecular Mechanisms

At the molecular level, it's known that aliphatic amines like butylamine often undergo cleavage at the αc-c bond to produce a relatively stable CH₂NH₂⁺ ion. Additionally, the compound influences fragmentation patterns observed in mass spectrometry, which can be critical for analytical chemistry applications.

Toxicological Considerations

Understanding the toxicological profile of butylamine hydrobromide is essential for its safe handling and use in research and industrial settings.

Comparison with Parent Compound

The parent compound, n-butylamine, has well-documented toxicological properties that may provide insight into the safety considerations for the hydrobromide salt. N-butylamine is known to be corrosive to the skin and eyes, with an LD₅₀ in rats of approximately 366 mg/kg through oral exposure .

Human exposure studies with n-butylamine indicate that:

  • Direct contact with the liquid caused severe primary irritation and deep second-degree burns in humans

  • Nose, throat, and eye irritation and headaches were reported by workers exposed to 15-30 mg/m³ (5-10 ppm)

  • Higher levels (30-75 mg/m³ or 10-25 ppm) were described as unpleasant to intolerable for more than a few minutes

  • No complaints or symptoms were reported at levels below 15 mg/m³ (5 ppm)

While the salt form may mitigate some of these hazards, caution is still warranted when handling butylamine hydrobromide.

Comparison with Similar Compounds

Butylamine hydrobromide can be compared with structurally similar compounds to understand its unique properties and applications.

Comparison with Other Butylamine Salts

Other salts of butylamine, such as the hydrochloride form, demonstrate similar chemical properties but may differ in solubility, stability, and reactivity in certain applications.

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